molecular formula C22H18O4 B14281505 [1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy- CAS No. 128702-28-3

[1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-

Cat. No.: B14281505
CAS No.: 128702-28-3
M. Wt: 346.4 g/mol
InChI Key: VOGLMWWQIMVCDO-UHFFFAOYSA-N
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Description

7,7’-Dimethoxy-[1,1’-binaphthalene]-2,2’-diol: is an organic compound belonging to the binaphthalene family This compound is characterized by the presence of two methoxy groups at the 7 and 7’ positions and two hydroxyl groups at the 2 and 2’ positions on the binaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-Dimethoxy-[1,1’-binaphthalene]-2,2’-diol typically involves the following steps:

    Starting Material: The synthesis begins with 7-methoxy-2-naphthol.

    Oxidative Coupling: The 7-methoxy-2-naphthol undergoes oxidative coupling in the presence of a copper catalyst, such as CuCl(OH)TMEDA, in dichloromethane (CH2Cl2) while bubbling oxygen through the mixture.

    Purification: The product is then purified using standard chromatographic techniques to obtain the pure 7,7’-Dimethoxy-[1,1’-binaphthalene]-2,2’-diol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7,7’-Dimethoxy-[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Various substituted binaphthalenes

Scientific Research Applications

7,7’-Dimethoxy-[1,1’-binaphthalene]-2,2’-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,7’-Dimethoxy-[1,1’-binaphthalene]-2,2’-diol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7’-Dimethoxy-[1,1’-binaphthalene]-2,2’-diol is unique due to the presence of methoxy groups at the 7 and 7’ positions, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other binaphthalene derivatives and contributes to its specific applications in asymmetric catalysis and materials science.

Properties

IUPAC Name

1-(2-hydroxy-7-methoxynaphthalen-1-yl)-7-methoxynaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c1-25-15-7-3-13-5-9-19(23)21(17(13)11-15)22-18-12-16(26-2)8-4-14(18)6-10-20(22)24/h3-12,23-24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGLMWWQIMVCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2C3=C(C=CC4=C3C=C(C=C4)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441241
Record name [1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128702-28-3
Record name [1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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